REACTION_CXSMILES
|
Cl.[CH2:2]([C:4]1[O:5][C:6]([NH2:14])=[C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[N:8]=1)[CH3:3].C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>ClCCl>[CH2:2]([C:4]1[O:5][C:6]([NH2:14])=[C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[N:8]=1)[CH3:3] |f:0.1,2.3,4.5.6|
|
Name
|
2-ethyl-4-carbethoxy-5-aminooxazole hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)C=1OC(=C(N1)C(=O)OCC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
to yield 5.8 g
|
Name
|
|
Type
|
|
Smiles
|
C(C)C=1OC(=C(N1)C(=O)OCC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |